N-(4-溴-3,5-二氟苯基)乙酰胺

描述

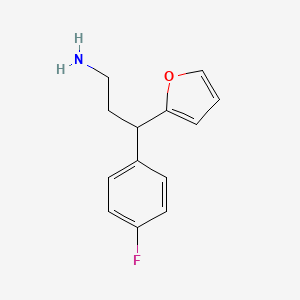

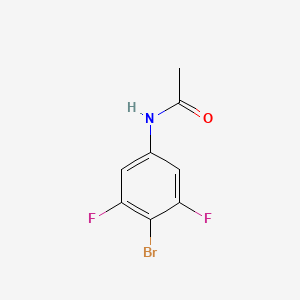

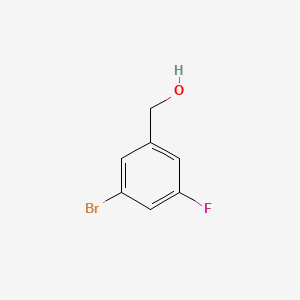

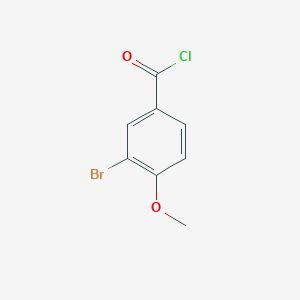

N-(4-bromo-3,5-difluorophenyl)acetamide is a chemical compound that is part of a broader class of acetamide derivatives. These compounds are characterized by the presence of an acetamide group attached to an aromatic ring that is substituted with various halogens such as bromine and fluorine. The specific arrangement and types of substituents on the aromatic ring can significantly influence the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of halogenated acetamide derivatives typically involves nucleophilic substitution reactions where an appropriate aniline derivative reacts with an acylating agent such as acetic anhydride or acetyl chloride. For instance, the synthesis of related compounds has been reported where the aniline derivative undergoes acetylation after initial functionalization steps . The synthesis routes can vary depending on the desired substituents on the aromatic ring and may include additional steps such as halogenation, nitration, or the use of other specific reagents to introduce different functional groups.

Molecular Structure Analysis

The molecular structure of halogenated acetamide derivatives is often confirmed using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like DFT calculations . These studies reveal the geometric parameters, such as bond lengths and angles, as well as the spatial arrangement of the substituents around the aromatic ring. For example, the dihedral angle between the mean planes of the substituted phenyl rings and the acetamide group can vary, influencing the overall molecular conformation .

Chemical Reactions Analysis

Halogenated acetamide derivatives can participate in various chemical reactions, including further substitution reactions due to the presence of reactive halogen atoms. These reactions can be exploited to synthesize more complex molecules or to modify the compound's properties for specific applications. The reactivity of the halogen atoms can also be influenced by the presence of electron-withdrawing or electron-donating groups on the aromatic ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(4-bromo-3,5-difluorophenyl)acetamide, such as melting point, solubility, and stability, are determined by its molecular structure. The presence of halogen atoms, particularly bromine and fluorine, can increase the compound's density and influence its intermolecular interactions. Hydrogen bonding, as well as halogen bonding, can play a significant role in the crystal packing of these compounds, as evidenced by Hirshfeld surface analysis and other crystallographic studies . The electronic properties, such as HOMO-LUMO gaps, can be assessed through computational studies, providing insights into the compound's reactivity and potential applications in fields like materials science or pharmacology .

Relevant Case Studies

Case studies involving halogenated acetamide derivatives often focus on their biological activities, such as antimicrobial, antifungal, and anticancer properties. For example, some derivatives have been shown to possess broad-spectrum activity against various bacterial strains . Others have been investigated for their potential as anticancer agents, with studies including molecular docking analyses to predict their interactions with biological targets . The impact of substituents on the aromatic ring on the biological activity is a common theme in these case studies, highlighting the importance of molecular structure in determining the efficacy of these compounds as therapeutic agents.

科学研究应用

分子结构和相互作用

晶体结构分析

对N-(4-溴-3,5-二氟苯基)乙酰胺衍生物的研究揭示了它们的分子结构,如二面角和不同分子平面之间的相互作用。这些结构细节对于理解这些化合物的物理和化学性质至关重要(Praveen et al., 2013)。

超分子组装

对类似化合物的研究表明,分子间相互作用,如氢键和弱的C-H⋯O和C-H⋯F相互作用,有助于超分子结构的形成。这对于材料科学和纳米技术的应用至关重要(Hazra等,2014)。

潜在的药物应用

放射性标记生物制药开发

对相关化合物的研究表明了开发放射性标记生物制药的潜力。这些用于诊断成像和靶向治疗,特别是在肿瘤学中(Ndinguri et al., 2021)。

趋化因子受体调节

N-(4-溴-3,5-二氟苯基)乙酰胺的衍生物显示出在调节趋化因子受体如CCR5方面的潜力,这在免疫学中具有重要意义,并且可以用于治疗各种疾病(Cumming et al., 2006)。

化学合成和表征

合成技术

研究重点放在合成N-(4-溴-3,5-二氟苯基)乙酰胺的各种衍生物上,为高效合成的方法和条件提供了宝贵的见解,这对于工业和实验室规模的应用都至关重要(Qiu et al., 2017)。

衍生物的表征

进行了X射线粉末衍射研究,以表征N-(4-溴-3,5-二氟苯基)乙酰胺的衍生物。这些数据对于理解这些化合物的物理性质和稳定性至关重要,特别是在潜在的工业应用背景下(Olszewska et al., 2008)。

属性

IUPAC Name |

N-(4-bromo-3,5-difluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF2NO/c1-4(13)12-5-2-6(10)8(9)7(11)3-5/h2-3H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMAYBWUHRDSJOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C(=C1)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378332 | |

| Record name | N-(4-bromo-3,5-difluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromo-3,5-difluorophenyl)acetamide | |

CAS RN |

541539-64-4 | |

| Record name | N-(4-bromo-3,5-difluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-amino-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]benzenol](/img/structure/B1333150.png)

![2-Benzo[1,3]dioxol-5-yl-piperazine](/img/structure/B1333188.png)